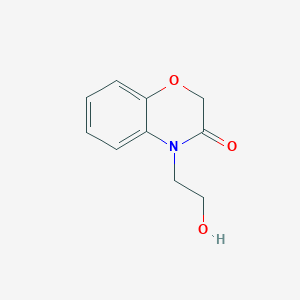

4-(2-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

CAS No.: 214217-66-0

Cat. No.: VC3349696

Molecular Formula: C10H11NO3

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 214217-66-0 |

|---|---|

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.2 g/mol |

| IUPAC Name | 4-(2-hydroxyethyl)-1,4-benzoxazin-3-one |

| Standard InChI | InChI=1S/C10H11NO3/c12-6-5-11-8-3-1-2-4-9(8)14-7-10(11)13/h1-4,12H,5-7H2 |

| Standard InChI Key | NNYIPVLLUOYQQC-UHFFFAOYSA-N |

| SMILES | C1C(=O)N(C2=CC=CC=C2O1)CCO |

| Canonical SMILES | C1C(=O)N(C2=CC=CC=C2O1)CCO |

Introduction

Chemical Structure and Properties

Molecular Identity

4-(2-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is characterized by its benzoxazine structure, which features a fused benzene and oxazine ring system. The compound has a molecular formula of C₁₀H₁₁NO₃ and is associated with CAS number 161176-99-4 . The presence of the hydroxyethyl group attached to the nitrogen atom at position 4 (or position 2 in some naming conventions) distinguishes this compound from other benzoxazinone derivatives.

Physical and Chemical Properties

The compound exhibits specific physical and chemical characteristics that influence its behavior and applications:

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₁₀H₁₁NO₃ | Consistent across sources |

| Molecular Weight | 193.20 g/mol | Calculated from formula |

| Solubility | Soluble in polar solvents | Due to hydroxyethyl group |

| State at Room Temperature | Solid | Based on similar compounds |

| Functional Groups | Benzoxazine core, hydroxyethyl, carbonyl | Contributing to reactivity |

The presence of the hydroxyethyl group enhances the compound's hydrophilicity compared to the unsubstituted benzoxazinone, making it more soluble in polar solvents . This property is particularly relevant for applications requiring aqueous environments or polar reaction media.

Synthesis Methods

Synthetic Approaches

The synthesis of 4-(2-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has been documented in the scientific literature. One efficient method uses α-bromo-γ-butyrolactone as a bis-electrophile containing a latent hydroxyethyl functional group . This approach represents a significant advancement in the preparation of 2-hydroxyethyl-2,3-dihydro-2H-1,4-benzoxazin-3(4H)-one derivatives, offering improved yields and simplified purification procedures.

Reaction Mechanism

The synthetic pathway likely involves nucleophilic substitution reactions to form the heterocyclic ring system. The use of α-bromo-γ-butyrolactone as a starting material suggests a strategy that incorporates the hydroxyethyl group through a latent functional group approach . The reaction typically proceeds under controlled conditions to ensure the formation of the desired product with minimal side reactions.

| Reference | CAS | Purity | Price (EUR) | Quantity | Availability |

|---|---|---|---|---|---|

| 54-OR32258 | 161176-99-4 | Technical grade | 833.00 | 500mg | Available (Est. delivery: Apr 23, 2025) |

| 54-OR32258 | 161176-99-4 | Technical grade | 1,538.00 | 1g | Available (Est. delivery: Apr 23, 2025) |

| 3D-LGA17699 | 161176-99-4 | Min. 95% | - | Various | Discontinued |

This commercial availability facilitates research on this compound across various scientific disciplines .

Structural Significance

Structural Features

The structural arrangement of 4-(2-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one contributes significantly to its chemical behavior. The compound contains:

-

A fused benzene-oxazine ring system forming the benzoxazinone core

-

A hydroxyethyl substituent that provides additional reactivity

-

A carbonyl group that can participate in various chemical transformations

-

A heterocyclic nitrogen that influences the compound's basicity and coordination properties

These structural features collectively determine the compound's reactivity patterns and potential applications .

Comparison with Related Compounds

To better understand the unique properties of 4-(2-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, it is valuable to compare it with structurally related compounds:

| Compound | CAS Number | Structural Difference | Molecular Formula |

|---|---|---|---|

| 2H-1,4-Benzoxazin-3(4H)-one | 5466-88-6 | Lacks hydroxyethyl group | C₈H₇NO₂ |

| 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(2-hydroxyethyl)- | 143248-47-9 | Different position of oxygen in heterocyclic ring | C₁₀H₁₁NO₃ |

| 4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol | 1622089-99-9 | Contains benzopyran instead of benzoxazine structure | C₁₁H₁₄O₃ |

The unsubstituted 2H-1,4-Benzoxazin-3(4H)-one serves as an intermediate during the biogenesis of cyclic hydroxamic acids in maize, highlighting the biological relevance of this structural class .

Applications and Research Significance

Materials Science Applications

Compounds with benzoxazine structures have demonstrated utility in materials science, particularly in the development of thermosetting resins and coatings. The specific properties of 4-(2-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one may contribute to:

-

Enhanced thermal stability in polymer formulations

-

Improved adhesion properties in coating applications

-

Novel crosslinking mechanisms in resin systems

These potential applications highlight the versatility of this compound beyond pharmaceutical research .

Synthetic Utility

As a functionalized heterocyclic compound, 4-(2-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one serves as a valuable building block in organic synthesis. The multiple functional groups present in its structure allow for diverse chemical transformations, making it a versatile intermediate in the preparation of more complex molecules with specific properties or activities .

Current Research Directions

Synthesis Optimization

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing benzoxazinone derivatives. The approach described using α-bromo-γ-butyrolactone represents an advancement in this area, offering a straightforward synthetic route with improved yields and simplified purification procedures .

Structure-Activity Relationships

Ongoing studies aim to establish correlations between structural modifications of benzoxazinone derivatives and their biological activities. Research on related compounds suggests that the position and nature of substituents significantly influence the compound's interaction with biological targets, providing guidance for the rational design of derivatives with enhanced properties .

Comparative Analysis with Sulfur Analogs

Recent publications have explored the synthesis and properties of benzoxazinones sulfur analogs, which replace the oxygen in the heterocyclic ring with sulfur. This structural modification significantly alters the charge distribution within the molecule, affecting its chemical behavior and potential biological activities. The Mulliken charges for atoms in these molecules differ substantially, with sulfur atoms holding a positive charge while oxygen atoms in traditional benzoxazinones exhibit a negative charge .

Future Prospects

Expanded Applications

As research on 4-(2-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one continues, new applications may emerge in fields beyond the current focus areas. The compound's unique structural features and reactivity patterns could make it valuable in:

-

Catalysis, where the functional groups might coordinate with metal centers

-

Sensing applications, utilizing the compound's potential fluorescence properties

-

Agricultural chemistry, building on the known biological activities of related benzoxazinones

These potential applications highlight the continued relevance of research on this compound and its derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume